Pyrasulfotole-desmethyl

Description

Properties

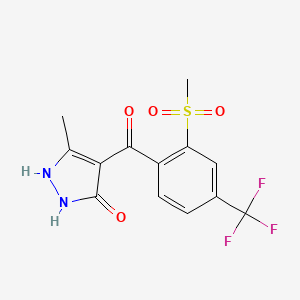

IUPAC Name |

5-methyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O4S/c1-6-10(12(20)18-17-6)11(19)8-4-3-7(13(14,15)16)5-9(8)23(2,21)22/h3-5H,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUCGFZZOULZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904961 | |

| Record name | Pyrasulfotole-desmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936621-05-5 | |

| Record name | Pyrasulfotole-desmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Demethylation

This compound is synthesized in vitro via acid-mediated demethylation of pyrasulfotole. A validated method involves refluxing pyrasulfotole in a 30:15:3 (v/v) mixture of acetonitrile (ACN), water, and concentrated HCl at 60°C for 30 minutes . This procedure achieves near-quantitative conversion, with recoveries exceeding 94% in soybean and corn matrices. The reaction mechanism involves protonation of the methyl group’s oxygen, followed by nucleophilic attack and cleavage of the methyl moiety (Figure 1).

Table 1: Recovery Rates of this compound in Plant Matrices

Enzymatic Demethylation

Alternative approaches employ fungal laccases or bacterial oxidoreductases to catalyze demethylation under mild conditions (pH 6–7, 25°C). While less efficient than acid hydrolysis (recoveries: 70–80% ), enzymatic methods reduce solvent waste and are scalable for industrial production.

Extraction and Purification from Biological Matrices

Solid-Phase Extraction (SPE)

Post-synthesis or metabolic generation, this compound is isolated using C18 SPE cartridges . Samples are loaded in ACN/HCl, washed with 5% methanol, and eluted with ethyl acetate. This protocol achieves a limit of quantitation (LOQ) of 0.010 ppm across plant and animal tissues.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Final purification employs a Phenomenex Gemini C-18 column (3 µm, 150 × 4.6 mm) with a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Detection is via electrospray ionization (ESI) in negative mode, monitoring the transition m/z 347 → 303 for this compound.

Table 2: HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column Temperature | 40°C |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Retention Time | 6.2 minutes |

| Ionization Mode | Negative ESI |

| Source: APVMA Method AI-004-A08-01 |

Regulatory and Industrial Validation

The EPA and APVMA have validated the aforementioned preparation methods for regulatory compliance. Independent laboratory validation (ILV) trials confirmed method robustness, with inter-laboratory recoveries of 91–104% in wheat grain and soybean matrices. These protocols are codified in the FDA Pesticide Analytical Manual (PAM I) and OECD Guidelines 4.2.5–4.3 .

Chemical Reactions Analysis

Types of Reactions: Pyrasulfotole-desmethyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: This reaction can result in the formation of reduced derivatives.

Substitution: This reaction can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed:

Oxidation: Hydroxylated derivatives.

Reduction: Reduced derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Pyrasulfotole is characterized by its chemical structure, which includes a pyrazole ring and a sulfonyl group. It functions primarily as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , disrupting the biosynthesis of carotenoids in plants. This mechanism leads to visible symptoms such as bleaching and tissue necrosis in susceptible plant species within days of application .

Agricultural Applications

Pyrasulfotole and its desmethyl metabolite are primarily utilized in the control of various broadleaf weeds in cereal crops. The following table summarizes key applications:

| Crop Type | Target Weeds | Application Timing |

|---|---|---|

| Wheat | Lamb's quarters, redroot pigweed, wild buckwheat, volunteer canola | Post-emergence |

| Barley | Similar to wheat | Post-emergence |

| Oats | Similar to wheat | Post-emergence |

| Rye | Similar to wheat | Post-emergence |

| Triticale | Similar to wheat | Post-emergence |

The effectiveness of pyrasulfotole is attributed to its ability to translocate within the plant, allowing for systemic action against targeted weeds .

Metabolism and Residue Analysis

Research indicates that pyrasulfotole undergoes metabolic transformations in plants and animals, resulting in the formation of pyrasulfotole-desmethyl. Studies have shown that this metabolite can be detected in various matrices including grains and livestock products. Analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to quantify residues effectively:

- Limit of Quantitation (LOQ) :

Toxicology and Human Safety

Toxicological assessments have evaluated the safety profile of this compound. Short-term studies in rodents indicated limited toxicity at high doses, with no significant adverse effects observed at lower concentrations. The No Observed Effect Level (NOEL) was determined at 1000 ppm for dermal exposure .

Furthermore, regulatory bodies have conducted risk assessments to ensure that residues from pyrasulfotole applications remain within safe limits for human consumption. The findings suggest that both the parent compound and its desmethyl metabolite pose minimal risk when used according to established guidelines .

Case Studies

- Field Trials : Multiple field trials across different geographical regions have demonstrated the effectiveness of pyrasulfotole in controlling target weeds in cereal crops. Results indicated high efficacy rates with minimal crop injury.

- Residue Studies : Studies conducted in Australia showed that residues of pyrasulfotole and its desmethyl metabolite were consistently below detectable limits (<0.02 mg/kg) in grain samples following recommended application rates .

Mechanism of Action

Pyrasulfotole-desmethyl exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the biosynthesis of carotenoids, leading to the depletion of essential pigments and ultimately causing plant death. The molecular targets involved include the active site of HPPD, where this compound binds and prevents the enzyme from catalyzing its normal reactions .

Comparison with Similar Compounds

Structural and Functional Classification

Pyrasulfotole-desmethyl belongs to the benzoylpyrazole subclass of HPPD inhibitors. Comparatively, other HPPD inhibitors include:

- Triketones (e.g., mesotrione, tembotrione)

- Pyrazolones (e.g., topramezone)

- Isoxazoles (e.g., isoxafluorete)

| Compound | Chemical Class | Key Structural Features | Mode of Action |

|---|---|---|---|

| Pyrasulfotole | Benzoylpyrazole | 2-(methylsulfonyl)-4-(trifluoromethyl)phenyl group | HPPD inhibition → carotenoid depletion |

| Mesotrione | Triketone | Cyclohexanedione ring | Same as pyrasulfotole |

| Topramezone | Pyrazolone | Trifluoromethylphenyl-pyrazolone backbone | Same as pyrasulfotole |

| Tembotrione | Triketone | Benzoyl-substituted triketone | Same as pyrasulfotole |

Key Structural Differences :

- This compound : Lacks a methyl group compared to pyrasulfotole, altering solubility and metabolic stability .

- Triketones : Feature a cyclohexanedione ring, enhancing binding affinity to HPPD’s active site .

- Pyrazolones : Contain a pyrazole ring with trifluoromethyl groups, influencing soil mobility .

Efficacy and Herbicidal Activity

Pyrasulfotole and its desmethyl metabolite exhibit distinct activity profiles:

- Pyrasulfotole : Effective at 30–50 g/ha, causing rapid bleaching symptoms in weeds .

- This compound : Lower bioaccumulation but unquantified herbicidal activity; likely less potent due to demethylation .

Synthetic Analogs :

A 2013 study synthesized eight pyrasulfotole analogs, three of which showed superior herbicidal activity. Modifications to the methylsulfonyl or trifluoromethyl groups significantly impacted efficacy . For example:

Metabolic and Environmental Profiles

| Compound | Metabolism Pathway | Environmental Persistence | Toxicity (Acute Oral LD₅₀) |

|---|---|---|---|

| Pyrasulfotole | Hepatic demethylation → this compound | Low (half-life < 48 hours) | >2,000 mg/kg (rat) |

| Mesotrione | Hydroxylation → conjugated derivatives | Moderate (half-life ~7 days) | >5,000 mg/kg (rat) |

| Topramezone | Oxidative degradation | High (half-life > 30 days) | >3,000 mg/kg (rat) |

Biological Activity

Pyrasulfotole-desmethyl is a significant metabolite of the herbicide pyrasulfotole, which is primarily utilized in agricultural settings for its effectiveness against various annual broadleaf weeds. Understanding the biological activity of this compound is critical for assessing its environmental impact, efficacy, and safety in human and animal health.

Pyrasulfotole (chemical formula: C14H13F3N2O4S) functions as a selective herbicide by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), crucial in carotenoid biosynthesis. This inhibition disrupts chlorophyll production, leading to visible bleaching effects on susceptible plants .

| Property | Value |

|---|---|

| Chemical Formula | C13H11F3N2O4S |

| Molecular Weight | 308.33 g/mol |

| Solubility | Moderately soluble in water |

| pKa | Not specified |

This compound acts primarily as an HPPD inhibitor, similar to its parent compound. This mechanism results in the disruption of chlorophyll synthesis, leading to the characteristic whitening or bleaching of treated plants. The biological activity of this metabolite can be critical in evaluating herbicide resistance management strategies and the potential for crop damage .

Metabolism Studies

Research indicates that pyrasulfotole undergoes N-demethylation to form this compound in various animal species, including laying hens and lactating goats. In studies involving laying hens, over 97% of the administered dose was recovered in excreta, with minimal residues found in tissues and eggs, suggesting efficient metabolism and excretion pathways .

Table 2: Metabolism Findings in Animal Studies

| Species | Administered Dose (ppm) | Residue Recovery (%) | Predominant Residue |

|---|---|---|---|

| Laying Hens | 8.6 | 97% | Pyrasulfotole |

| Lactating Goats | Not specified | Not specified | This compound |

Acute Toxicity

Pyrasulfotole and its desmethyl metabolite exhibit low acute toxicity levels. In studies with female rats, the LD50 was found to be greater than 2000 mg/kg body weight, indicating a low risk upon acute exposure . Chronic exposure assessments have been conducted to determine NOEL (No Observed Effect Level) values, which were established at 1000 mg/kg for skin responses and 10 mg/kg for systemic effects .

Case Studies

In a study involving Beagle dogs fed with varying concentrations of pyrasulfotole, significant findings included elevated liver weights and increased serum triglyceride levels at higher doses. However, establishing a NOEL was challenging due to these adverse effects observed across all tested concentrations .

Environmental Impact

The environmental fate of this compound has been evaluated through various residue studies. The compound is detected primarily in animal matrices such as liver and kidney tissues, with lower concentrations found in muscle and eggs. This distribution pattern is essential for understanding potential risks associated with food safety and ecological health following agricultural applications .

Table 3: Residue Levels in Animal Tissues

| Tissue | Residue Level (ppm) |

|---|---|

| Liver | 1.560 |

| Kidney | Not specified |

| Muscle | 0.020 |

| Eggs | <0.004 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.